
5-Bromo-4-hydrazinylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydrazinylpyridine-3-sulfonamide: is a pyridine derivative with the molecular formula C5H7BrN4O2S and a molecular weight of 267.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a sulfonamide group attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydrazinylpyridine-3-sulfonamide typically involves the following steps:
Hydrazinylation: The addition of a hydrazinyl group to the brominated pyridine.
Sulfonamidation: The attachment of a sulfonamide group to the pyridine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-4-hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-hydrazinylpyridine-3-carboxamide
- 5-Bromo-4-hydrazinylpyridine-3-thiol
- 5-Bromo-4-hydrazinylpyridine-3-phosphate
Uniqueness
Compared to similar compounds, 5-Bromo-4-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C5H7BrN4O2S |
|---|---|
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
5-bromo-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7BrN4O2S/c6-3-1-9-2-4(5(3)10-7)13(8,11)12/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
Clave InChI |
AEAYSGWQACMRKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)NN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


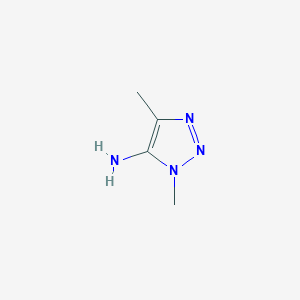
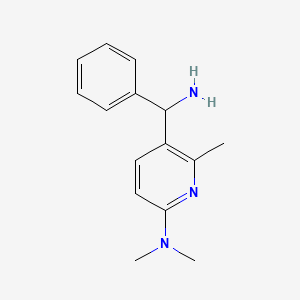
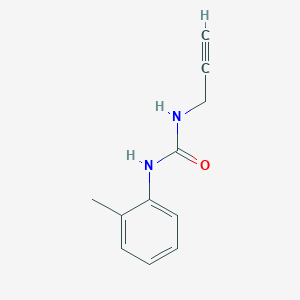
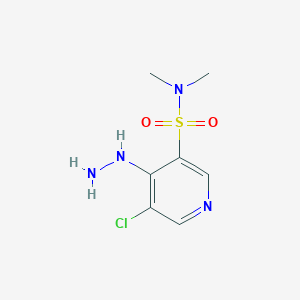
![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
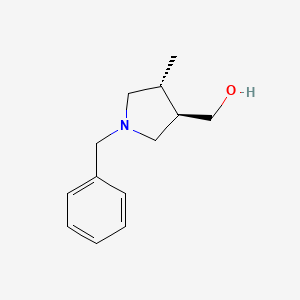
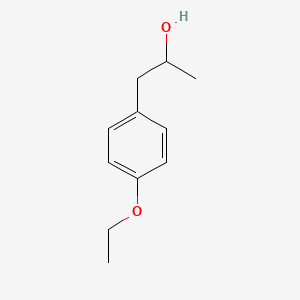


![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
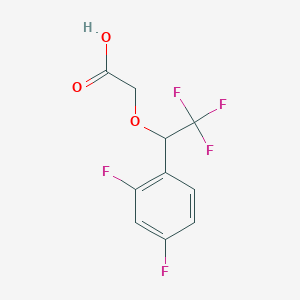
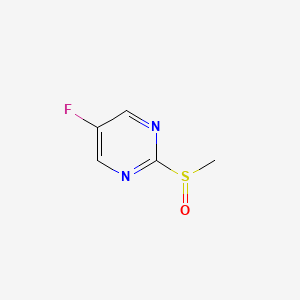
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
